

GSK3494245 selectivity for parasite vs human proteasome

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Compound of Interest

Compound Name: GSK3494245

Cat. No.: B11932695

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GSK3494245 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the selectivity of **GSK3494245** for the parasite versus the human proteasome.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **GSK3494245**?

A1: **GSK3494245** is a potent and selective inhibitor of the chymotrypsin-like activity of the parasite proteasome. It specifically targets the $\beta 5$ subunit of the proteasome, a crucial enzyme complex for protein degradation and turnover in *Leishmania donovani*.^{[1][2][3][4][5]}

Q2: How does the selectivity of **GSK3494245** for the parasite proteasome over the human proteasome arise?

A2: The selectivity of **GSK3494245** is attributed to its unique binding site at the interface of the $\beta 4$ and $\beta 5$ subunits of the parasite proteasome.^{[1][2][3]} This binding pocket has structural differences compared to the human proteasome, which **GSK3494245** exploits, leading to significantly lower affinity for the human counterpart.

Q3: What is the significance of inhibiting the chymotrypsin-like activity of the proteasome in *Leishmania*?

A3: The chymotrypsin-like activity is one of the three major proteolytic activities of the proteasome and is critical for the parasite's viability. Inhibition of this activity disrupts protein homeostasis, leading to the accumulation of damaged or misfolded proteins, cell cycle arrest, and ultimately, parasite death.

Q4: Has **GSK3494245** been tested in clinical trials?

A4: Yes, **GSK3494245** entered Phase I clinical trials in healthy volunteers. However, its development was discontinued. This decision was not due to safety concerns but because the compound's pharmacokinetic profile did not meet the necessary criteria for progression to patient trials.

Q5: Can I purchase **GSK3494245** for my research?

A5: **GSK3494245** is available from several chemical suppliers for research purposes. Please consult the websites of vendors such as MedChemExpress, GlpBio, and others for purchasing information.

Data Presentation

The following table summarizes the in vitro inhibitory activity of **GSK3494245** against the proteasome from *Leishmania donovani* and human sources.

Target	Assay Type	IC50 (μM)	Selectivity (Human/Parasite)
L. donovaniproteasome	Chymotrypsin-like activity	0.16[1][2][3][5]	~81x
Human proteasome (purified 26S)	Chymotrypsin-like activity	13[1][2][3]	
Human proteasome (enriched THP-1 extracts)	Chymotrypsin-like activity	40[1][2][3]	

Experimental Protocols

Protocol 1: In Vitro Proteasome Inhibition Assay (Chymotrypsin-Like Activity)

This protocol outlines the general steps to measure the chymotrypsin-like activity of the proteasome and determine the IC₅₀ of **GSK3494245**.

Materials:

- Purified *Leishmania donovani* 20S proteasome
- Purified human 20S or 26S proteasome
- **GSK3494245**
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MgCl₂
- Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
- DMSO (for compound dilution)
- 384-well black microplates
- Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

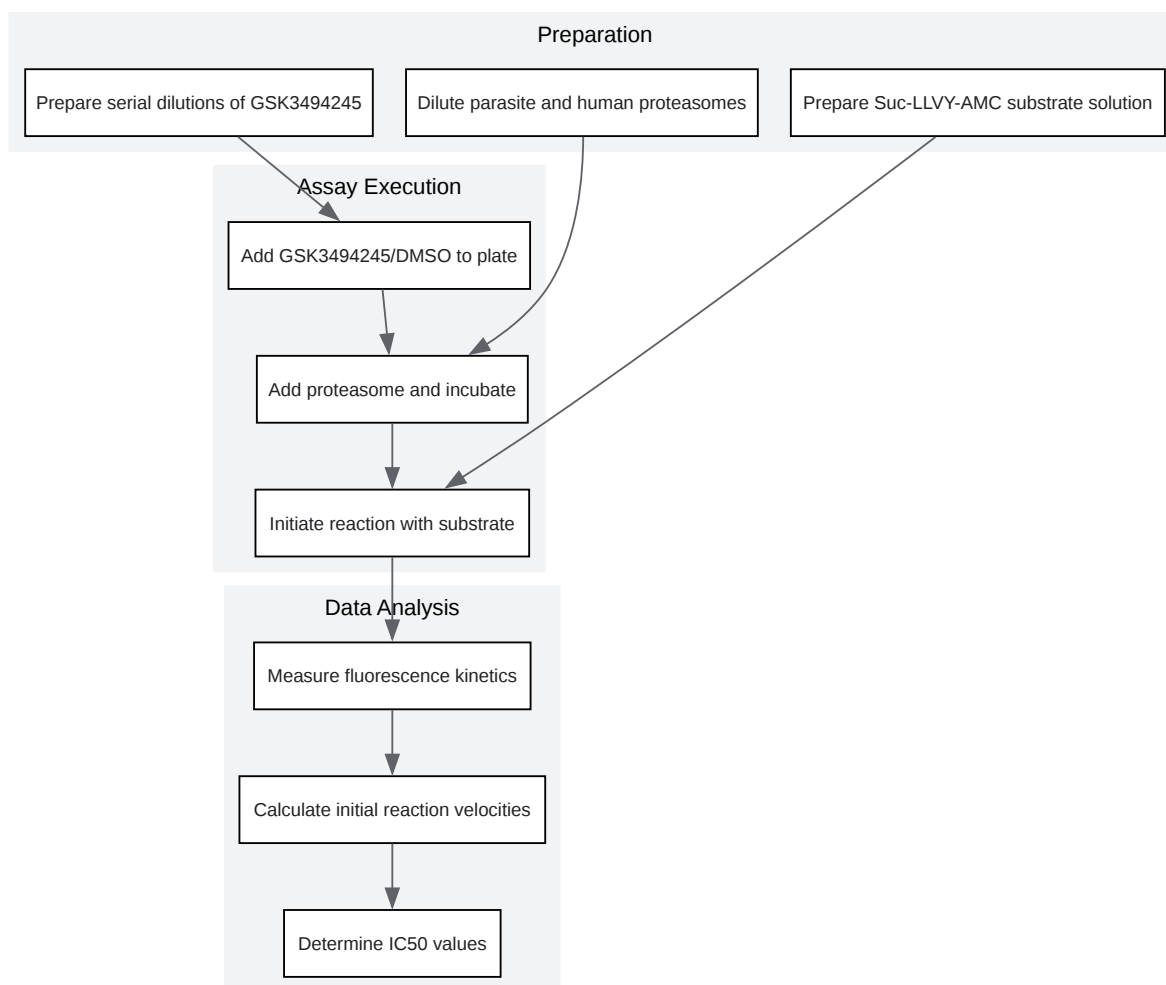
- **Compound Preparation:** Prepare a serial dilution of **GSK3494245** in DMSO. A typical starting concentration is 10 mM. Further dilute in Assay Buffer to the desired final concentrations.
- **Proteasome Preparation:** Dilute the purified parasite and human proteasomes to the working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
- **Assay Reaction:**
 - Add a small volume (e.g., 2 µL) of the diluted **GSK3494245** or DMSO (vehicle control) to the wells of the microplate.

- Add the diluted proteasome solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding the fluorogenic substrate (Suc-LLVY-AMC) to each well. The final concentration of the substrate should be at or below its K_m value for the enzyme.
- Data Acquisition: Immediately begin monitoring the increase in fluorescence over time using a plate reader. Record measurements every 1-2 minutes for a total of 30-60 minutes.
- Data Analysis:
 - Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of **GSK3494245**.
 - Normalize the velocities to the vehicle control (100% activity).
 - Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC_{50} value.

Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
High background fluorescence	Autofluorescence of the compound or plate. Contamination of buffers.	Run a control with compound and substrate but no enzyme. Use high-quality, low-fluorescence plates. Prepare fresh buffers.
No or low signal	Inactive enzyme. Incorrect substrate. Incorrect filter settings on the plate reader.	Use a fresh aliquot of proteasome. Confirm the correct substrate for chymotrypsin-like activity is being used. Verify the excitation and emission wavelengths.
Non-linear reaction rate	Substrate depletion. Enzyme instability.	Use a lower enzyme concentration or a higher substrate concentration (while still being mindful of the K_m). Ensure the assay buffer conditions are optimal for enzyme stability.
Inconsistent IC ₅₀ values	Inaccurate compound dilutions. Pipetting errors. Variation in incubation times.	Prepare fresh compound dilutions for each experiment. Use calibrated pipettes. Ensure consistent incubation times for all wells.
Precipitation of GSK3494245	Low solubility in the assay buffer.	Ensure the final DMSO concentration is consistent across all wells and is at a level that maintains compound solubility (typically $\leq 1\%$).

Visualizations



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Caption: Experimental workflow for determining the IC₅₀ of **GSK3494245**.



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Caption: Mechanism of action of **GSK3494245** leading to parasite cell death.

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